[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid is a complex organic compound with the molecular formula C₉H₂₃NO₁₃P₂. This compound is characterized by its multiple hydroxyl groups and phosphonic acid moieties, making it a significant molecule in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphoric acid derivatives and protective groups to ensure selective functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure mimics certain natural metabolites, making it useful in studying biochemical processes and developing enzyme inhibitors .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly in targeting specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl and phosphonic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
[2,2-dihydroxyethyl-[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
[2,2-dihydroxyethyl-[(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid: Another stereoisomer with distinct biological activity due to its different configuration.
Uniqueness
The uniqueness of [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid lies in its specific stereochemistry and functional group arrangement, which confer unique reactivity and interaction profiles compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C9H23NO13P2 |
---|---|
Molecular Weight |
415.23 g/mol |
IUPAC Name |
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO13P2/c11-5(1-10(2-7(13)14)4-24(17,18)19)8(15)9(16)6(12)3-23-25(20,21)22/h5-9,11-16H,1-4H2,(H2,17,18,19)(H2,20,21,22)/t5-,6-,8+,9+/m1/s1 |
InChI Key |
ATILYNKCRYHYEP-YGBUUZGLSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O)N(CC(O)O)CP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)N(CC(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.